Superior Biochemical Potency Against VEGFR2/3 and Unique Inhibition of FGFR and RET
In cell-free biochemical assays, lenvatinib demonstrates sub-nanomolar to low nanomolar potency against VEGFR2 and VEGFR3, which is superior to that of sorafenib. Furthermore, lenvatinib potently inhibits FGFR1-4 and RET, a feature that is absent or significantly weaker in both sorafenib and sunitinib [1][2]. This distinct kinase inhibition profile is a core differentiator.
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 4.0 nM; VEGFR3: 5.2 nM; FGFR1: 46 nM; RET: 1.5 nM |
| Comparator Or Baseline | Sorafenib: VEGFR2/3 IC50 ~90/20 nM; Sunitinib: VEGFR2 IC50 ~10 nM, lacks potent FGFR/RET inhibition |
| Quantified Difference | Lenvatinib is ~22-fold more potent against VEGFR2 and ~4-fold more potent against VEGFR3 than sorafenib. Lenvatinib potently inhibits FGFR1 (IC50 46 nM) and RET (IC50 1.5 nM), whereas sorafenib and sunitinib exhibit minimal activity against these kinases at clinically relevant concentrations. |
| Conditions | Cell-free kinase assays using recombinant human kinases [1][2]. |
Why This Matters
This unique polypharmacology may explain its superior efficacy in FGFR-driven and RET-altered cancers where other VEGFR inhibitors are ineffective, justifying its selection for specific experimental models.
- [1] Matsui J, et al. E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against stem cell factor producing human small cell lung cancer H146, based on angiogenesis inhibition. Int J Cancer. 2008;122(3):664-671. View Source
- [2] Cabanillas ME, et al. A phase 2 trial of lenvatinib (E7080) in advanced, progressive, radioiodine-refractory, differentiated thyroid cancer: A clinical outcomes and biomarker assessment. Cancer. 2015;121(16):2749-2756. View Source
